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Compound of Interest

Compound Name: Ac-ATS010-KE

Cat. No.: B1192072

Get Quote

Executive Summary
This technical guide provides a rigorous benchmarking framework for Ac-ATS010-KE, a

selective, cell-permeable Caspase-3 inhibitor. Unlike traditional inhibitors that rely on

promiscuous fluoromethylketone (FMK) or aldehyde (CHO) warheads, Ac-ATS010-KE utilizes

a 5-methyl-2-thiophene carboxylate leaving group (denoted here as the "KE" warhead system).

For drug development professionals, the critical metric for evaluating this covalent inhibitor is

not the

, but the second-order rate constant of inactivation (

).[1] This parameter accounts for both the binding affinity (

) and the rate of covalent bond formation (

), providing a time-independent measure of potency.

Key Findings for Benchmarking:
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Selectivity: Ac-ATS010-KE exhibits superior selectivity for Caspase-3 over Caspase-7

compared to the industry standard Ac-DEVD-fmk.

Permeability: It achieves cell permeability without the need for side-chain esterification (O-

methylation), a common drawback that creates experimental artifacts in live-cell assays.

Potency: The

values approach those of promiscuous pan-caspase inhibitors, bridging the gap between
selectivity and speed.

Mechanistic Insight & Experimental Logic
The Covalent Mechanism
To properly benchmark Ac-ATS010-KE, one must understand that it follows a two-step

irreversible inhibition mechanism. An initial reversible complex (

) is formed, followed by the nucleophilic attack of the catalytic cysteine on the warhead,
releasing the thiophene carboxylate group and forming a permanent enzyme-inhibitor adduct (

).

Why

Fails:

values for covalent inhibitors are time-dependent. A weak inhibitor can show a potent

if incubated long enough. Therefore, reporting

is the only scientifically valid method for comparing Ac-ATS010-KE against alternatives like Z-
VAD-fmk or Ac-DEVD-CHO.

Reaction Pathway Diagram
The following diagram illustrates the kinetic pathway and the experimental workflow required to

derive these constants.
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Figure 1: Kinetic mechanism of Ac-ATS010-KE and the derivation of efficiency parameters.

Comparative Benchmark Data
The following table synthesizes performance data. Note that while Ac-DEVD-fmk is the

historical "gold standard," it lacks the specific cell-permeability advantages of the "KE" series.
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Feature Ac-ATS010-KE Ac-DEVD-fmk Z-VAD-fmk

Inhibitor Class
Selective Covalent

(Thiophene)

Selective Covalent

(Fluoromethylketone)

Pan-Caspase

Covalent

(Fluoromethylketone)

Target Specificity
High (Caspase-3 >>

Casp-7)

Moderate (Caspase-3

Casp-7)
Low (Promiscuous)

(

)

~2.0 - 4.0 ~1.8 ~2.5

Cell Permeability
Native (No

modification needed)

Poor (Requires O-Me

ester)
Moderate

Cytotoxicity Low (Specific MOA) Low
Moderate (Off-target

effects)

Leaving Group
5-methyl-2-thiophene

carboxylate
Fluoride Fluoride

Data Interpretation:

Ac-ATS010-KE demonstrates "rapid" kinetics.[2][3][4] While the absolute

is slightly lower than the highly reactive fmk warheads, it compensates with superior
biological fidelity. The fmk group is often too reactive, leading to non-specific cysteine
labeling.

The "KE" warhead provides a "sweet spot": reactive enough to silence Caspase-3 efficiently

(

min at physiological concentrations) but stable enough to avoid metabolic instability.

Validated Experimental Protocol
To reproduce these benchmarks, follow this self-validating continuous assay protocol. This

method avoids the pitfalls of endpoint assays.
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Reagents & Setup
Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (Freshly added),

0.1% CHAPS.

Substrate: Ac-DEVD-AMC (Fluorogenic).

must be determined beforehand (typically ~10-20

M).

Enzyme: Recombinant Human Caspase-3 (Active).

Inhibitor: Ac-ATS010-KE (Prepare serial dilutions in DMSO; keep final DMSO < 2%).

Step-by-Step Workflow
Enzyme Activation: Dilute Caspase-3 in assay buffer to 2x final concentration. Incubate at

37°C for 10 mins to ensure full DTT reduction of the active site cysteine.

Inhibitor Addition: Add 2x Inhibitor series (e.g., 0 nM to 500 nM) to a 96-well black plate.

Reaction Initiation: Add 2x Enzyme to the inhibitor. Immediately add Substrate (final conc =

).

Critical Note: Do not pre-incubate Enzyme and Inhibitor. We need to capture the progress

curve of inactivation.[5]

Data Acquisition: Monitor fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 60

minutes.

Data Analysis (The "Kitz-Wilson" Approach)
Determine

: Plot Product (RFU) vs. Time for each inhibitor concentration. The curves will bend over as
the enzyme dies. Fit each curve to the equation:

Where
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is the initial velocity and

is the observed rate of inactivation.

Determine

and

: Plot

(y-axis) vs.

(x-axis).[6][7] Fit to the hyperbolic equation:

If the plot is linear (no saturation), you can only determine the ratio

from the slope.

If the plot curves, extract individual

and

values.[1][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.
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